Celgosivir

Descripción general

Descripción

- Celgosivir, también conocido como 6-O-Butanoilcastanospermina o MDL-28574, es un fármaco antiviral en investigación.

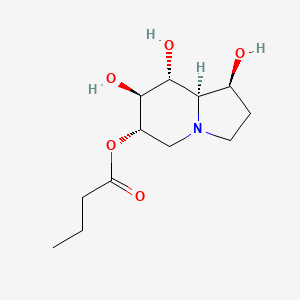

- Su nombre IUPAC es [(1S,6S,7S,8R,8aR)-1,7,8-Trihidroxi-1,2,3,5,6,7,8,8a-octahidroindolizin-6-il] butanoato.

- This compound es un profármaco oral del producto natural castanospermina.

- Inhibe la alfa-glucosidasa I, una enzima crucial para la maduración viral al iniciar el procesamiento de oligosacáridos unidos a N en las glicoproteínas de la envoltura viral .

Métodos De Preparación

- Celgosivir puede sintetizarse a través de varias rutas, pero sus métodos de producción industrial no están ampliamente documentados.

- La preparación sintética implica transformaciones químicas para lograr la estructura deseada.

Análisis De Reacciones Químicas

- Celgosivir experimenta reacciones típicas de su clase de iminosazúcar.

- Las reacciones comunes incluyen oxidación, reducción y sustitución.

- Los reactivos y las condiciones varían según la transformación específica.

- Los principales productos formados durante estas reacciones son derivados de this compound.

Aplicaciones Científicas De Investigación

- Celgosivir tiene aplicaciones potenciales en:

Virología: Debido a su actividad antiviral, se está explorando para infecciones por el virus de la hepatitis C (VHC) y el virus de la inmunodeficiencia humana (VIH).

Medicina: Investigado por sus efectos sobre la replicación y propagación viral.

Industria: Puede contribuir a las terapias combinadas para prevenir la resistencia a los medicamentos.

Mecanismo De Acción

- El mecanismo de Celgosivir implica la inhibición de la alfa-glucosidasa I.

- Al hacerlo, previene la glicosilación de las proteínas virales por el huésped.

- Esta interrupción afecta la maduración y el ensamblaje viral.

Comparación Con Compuestos Similares

- Celgosivir destaca por su mecanismo de acción único.

- Compuestos similares incluyen otros iminosazúcares y agentes antivirales.

Actividad Biológica

Celgosivir, a bicyclic iminosugar, has garnered attention in the field of antiviral research, particularly for its potential use against dengue virus (DENV) infections. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical trial findings, and relevant case studies.

This compound functions primarily as an α-glucosidase inhibitor , targeting the endoplasmic reticulum (ER) enzymes crucial for viral protein processing. By inhibiting these enzymes, this compound induces misfolding of essential viral proteins such as envelope (E), precursor membrane (prM), and non-structural protein 1 (NS1), which are vital for viral RNA replication and assembly . This mechanism is similar to other iminosugars but is particularly effective across multiple serotypes of DENV (DENV1-4) with submicromolar efficacy in vitro .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials to assess its safety and efficacy in treating dengue fever. Notable studies include:

- Phase Ib Trial (CELADEN) : Conducted with 50 patients diagnosed with dengue fever, this randomized, placebo-controlled trial aimed to evaluate this compound's effect on viral load and fever burden. Patients received an initial loading dose of 400 mg followed by 200 mg every 12 hours for five days. The results indicated a mean viral load reduction (VLR) that was greater in the this compound group (-1.86) compared to placebo (-1.64), although the difference was not statistically significant .

- Immunological Profiling : The trial also included immunological assessments which showed a qualitative shift in T helper cell profiles during the infection, suggesting that this compound may modulate immune responses .

Case Studies

Several case studies have highlighted the practical implications of this compound's antiviral activity:

- In Vitro Studies : In primary human macrophages, this compound demonstrated significant antiviral effects against DENV, reinforcing its potential as a therapeutic agent .

- Animal Models : In lethal mouse models of antibody-enhanced DENV infection, this compound exhibited antiviral properties, supporting its further development as a dengue treatment .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound rapidly converts to castanospermine (Cast), with peak concentrations observed at approximately 5727 ng/mL and a half-life of about 2.5 hours . These findings suggest that optimizing dosing regimens could enhance therapeutic outcomes.

Summary of Findings

| Study Type | Participants | Dosage | Mean VLR this compound | Mean VLR Placebo | Significance |

|---|---|---|---|---|---|

| Phase Ib Trial | 50 | 400 mg loading + 200 mg BID | -1.86 | -1.64 | Non-significant |

| Immunological Study | N/A | N/A | N/A | N/A | Qualitative shift observed |

Propiedades

IUPAC Name |

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJGLYIJVSDQAE-VWNXEWBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153153 | |

| Record name | Celgosivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121104-96-9 | |

| Record name | Celgosivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121104-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celgosivir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121104969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celgosivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celgosivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CELGOSIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895VG117HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.